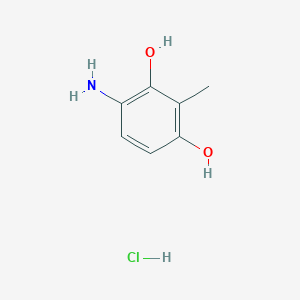

4-Amino-2-methylbenzene-1,3-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-Amino-2-methylbenzene-1,3-diol;hydrochloride is a derivative of aminobenzene with a specific hydrochloride group, which plays a crucial role in various chemical reactions and applications due to its unique structure and properties.

Synthesis Analysis

The synthesis of similar aminobenzene derivatives involves chlorination and hydrolysis processes, employing reagents like N-chlorosuccinimide in tetrachloromethane or high-pressure hydrolysis and reduction reactions for chloro-aniline derivatives (Effenberger & Mündl, 1992).

Molecular Structure Analysis

Crystallographic studies on similar compounds reveal the significance of steric hindrance and aromatic π systems in determining the molecular structure. X-ray structural analyses have confirmed these aspects in chlorotris(dialkylamino)benzenes, which share a related aromatic backbone (Effenberger & Mündl, 1992).

Chemical Reactions and Properties

Aminobenzene derivatives undergo various chemical reactions, including halogenation and amination, leading to the formation of complex molecules with enhanced chemical properties such as increased solubility and reactivity (Zi-qiang, 2007).

Physical Properties Analysis

The physical properties of aminobenzene derivatives, including their solubility, crystalline structure, and molecular geometry, are influenced by substituents and processing conditions. These properties are critical for applications in material science and organic chemistry (Ejsmont et al., 2002).

Chemical Properties Analysis

The chemical behavior of 4-Amino-2-methylbenzene-1,3-diol;hydrochloride and related compounds is characterized by their reactivity towards electrophiles, nucleophiles, and their ability to form hydrogen bonds. These chemical properties are foundational to their applications in synthesis and pharmaceuticals (Geiger & Parsons, 2014).

Scientific Research Applications

Corrosion Inhibition

4-Amino-2-methylbenzene-1,3-diol hydrochloride derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These compounds are effective in preventing corrosion on mild steel in acidic environments, such as 1 M HCl, with a significant inhibition efficiency (Verma, Quraishi, & Singh, 2015).

Natural Product Synthesis

This chemical has been involved in the synthesis of new compounds from natural sources. For instance, derivatives like 4-hydroxybenzyl-substituted amino acid derivatives have been isolated from the rhizomes of Gastrodia elata, highlighting its potential in natural product chemistry (Guo et al., 2015).

Metal Complex Synthesis

The compound plays a role in the synthesis of metal complexes. Research indicates its use in forming mononuclear and binuclear metal complexes, which have applications in fields like magnetic, spectral, and electrochemical studies (Gagne, Marritt, Marks, & Siegl, 1981).

Environmental and Health Applications

Its derivatives, such as diaminotoluene, have been studied for their environmental and health impacts. For example, studies have explored their densities, viscosities, and interactions with various solvents, which are crucial for understanding their behavior in different environments and potential health effects (Zhu, Han, Liu, & Ma, 2014).

Safety and Hazards

properties

IUPAC Name |

4-amino-2-methylbenzene-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3,9-10H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGROHPFQVWQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylbenzene-1,3-diol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)

![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)

![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)